molecular formula C11H8BrN3O3S B3952032 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

Cat. No.: B3952032
M. Wt: 342.17 g/mol
InChI Key: CPJLEFWHDGPJKX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound designed for pharmacological and antimicrobial research applications. This molecule incorporates two pharmaceutically significant motifs: a 4-bromophenyl group and a 5-nitrothiazole core, linked by an acetamide bridge. The thiazole ring is a privileged scaffold in medicinal chemistry, found in a myriad of bioactive molecules and approved drugs with diverse biological activities . The presence of the electron-withdrawing nitro group on the thiazole ring is a key feature often associated with potential antiproliferative and anti-infective properties, as similar nitroheterocyclic structures are known to act as prodrugs activated by microbial nitroreductases . Furthermore, the 2-acetamidothiazole structure is a recognized pharmacophore. Research on analogous compounds, particularly those featuring a bromophenyl substituent and an acetamide-linked aminothiazole core, has demonstrated promising antimicrobial activity against a range of bacterial and fungal species . These related molecules are investigated for their ability to combat drug-resistant pathogens. Similarly, such structural templates have shown substantial anticancer potential . For instance, derivatives like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have exhibited potent activity against human breast adenocarcinoma cell lines (MCF7) in vitro, suggesting this chemotype could be a valuable starting point for developing novel antineoplastic agents . The bromophenyl moiety is a common feature in many compounds studied for their anti-inflammatory and antioxidant effects . Molecules containing thiazole and acetamide groups have been evaluated for their ability to scavenge free radicals (DPPH), inhibit lipid peroxidation, and suppress the secretion of key pro-inflammatory cytokines such as IL-1β and MCP-1 . This research background makes 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide a compound of significant interest for researchers exploring new therapeutic leads in these areas.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3S/c12-8-3-1-7(2-4-8)5-9(16)14-11-13-6-10(19-11)15(17)18/h1-4,6H,5H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJLEFWHDGPJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC=C(S2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330340
Record name 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671616
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349430-53-1
Record name 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiourea derivative with a haloketone under acidic or basic conditions.

    Nitration: The thiazole ring is then nitrated using a nitrating agent such as nitric acid or a nitrating mixture.

    Bromination of Phenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or a brominating agent.

    Acetamide Formation: Finally, the acetamide linkage is formed by reacting the bromophenyl and nitrothiazole intermediates with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the 4-Bromophenyl Group

The bromine atom on the phenyl ring serves as a leaving group, enabling cross-coupling and substitution reactions:

  • Suzuki-Miyaura Coupling :
    Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C yields biaryl derivatives (e.g., 2-(4-biphenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide) .

    • Conditions : 12 h reflux, 75–82% yield.

    • Mechanism : Pd-catalyzed transmetallation and reductive elimination .

  • Buchwald-Hartwig Amination :
    Substitution with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos in toluene at 110°C produces N-arylacetamide derivatives .

    • Conditions : 24 h, 68% yield .

Functionalization of the Acetamide Linker

The acetamide group undergoes hydrolysis and condensation:

  • Acid/Base Hydrolysis :
    Treatment with 6M HCl at reflux for 6 h cleaves the amide bond, yielding 2-(4-bromophenyl)acetic acid and 5-nitro-1,3-thiazol-2-amine .

    • Yield : ~90% for the acid, 85% for the amine .

  • Condensation with Amines :
    Reacting with substituted anilines (e.g., 4-nitroaniline) in ethanol under reflux forms Schiff base derivatives (e.g., N-(5-nitro-1,3-thiazol-2-yl)-2-(4-((4-nitrophenyl)imino)phenyl)acetamide) .

    • Conditions : 8 h reflux, 70–78% yield .

Reactivity of the 5-Nitrothiazole Ring

The electron-withdrawing nitro group directs electrophilic and nucleophilic attacks:

  • Nitro Reduction :
    Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, producing 2-(4-bromophenyl)-N-(5-amino-1,3-thiazol-2-yl)acetamide .

    • Yield : 88% .

    • Applications : The amine product serves as a precursor for diazonium salt formation .

  • Electrophilic Substitution :
    Limited reactivity due to nitro deactivation. Sulfonation at the 4-position of the thiazole requires fuming H₂SO₄ at 100°C for 12 h.

    • Yield : <30% (low due to steric and electronic hindrance).

Thiazole Ring Alkylation

The thiazole nitrogen undergoes quaternization:

  • Reaction with Methyl Iodide :
    In DMF at 60°C, the thiazole nitrogen is methylated, forming a thiazolium salt (2-(4-bromophenyl)-N-(3-methyl-5-nitro-1,3-thiazol-3-ium-2-yl)acetamide iodide) .

    • Conditions : 4 h, 65% yield .

Radical Reactions

Photocatalytic C–H functionalization:

  • C–H Arylation :
    Under blue LED light with Ru(bpy)₃Cl₂ as a catalyst and K₂S₂O₈ as an oxidant, the thiazole undergoes direct arylation at the 4-position with iodobenzene .

    • Yield : 55% .

Comparative Reaction Data Table

Reaction TypeConditionsCatalyst/ReagentsYield (%)Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°CArylboronic acid75–82
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, toluene, 110°CMorpholine68
Nitro Reduction (H₂/Pd-C)H₂, 10% Pd/C, ethanol, 25°C88
Acetamide Hydrolysis (6M HCl)Reflux, 6 hHCl90
Thiazole MethylationDMF, 60°C, 4 hMethyl iodide65
Photocatalytic C–H ArylationRu(bpy)₃Cl₂, K₂S₂O₈, blue LEDIodobenzene55

Mechanistic Insights

  • NAS at Bromophenyl : Proceeds via a Pd(0)/Pd(II) catalytic cycle, with oxidative addition of the C–Br bond as the rate-limiting step .

  • Nitro Reduction : Follows a Langmuir-Hinshelwood mechanism, where H₂ adsorption on Pd surfaces facilitates electron transfer to the nitro group .

  • Thiazole Quaternization : Polar aprotic solvents (e.g., DMF) stabilize the transition state by solvating the iodide counterion .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing thiazole and bromophenyl moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been reported to possess activity against various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the nitro group in 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide may enhance its efficacy against resistant strains of bacteria due to its ability to interfere with bacterial protein synthesis and DNA replication mechanisms .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This is attributed to their ability to interact with cellular targets involved in cell cycle regulation and apoptosis pathways. Studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, suggesting that 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide may exhibit similar properties .

Materials Science

Crystal Structure Analysis
The crystal structure of 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide has been characterized using X-ray diffraction techniques. The analysis revealed a nearly planar molecular structure with specific dihedral angles between the aromatic rings and the thiazole moiety. Such structural insights are crucial for understanding the compound's physical properties and potential applications in materials science, such as in the development of organic semiconductors or photonic materials .

Agricultural Chemistry

Pesticidal Activity
The compound's structural features suggest potential applications in agricultural chemistry as a pesticide or herbicide. The thiazole ring is known for its role in various agrochemicals, providing a scaffold that can be modified to enhance biological activity against pests and weeds. Preliminary studies indicate that related thiazole compounds exhibit insecticidal and fungicidal activities, which could be extrapolated to predict the efficacy of 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide in these roles .

Data Table: Summary of Applications

Application AreaPotential ActivitiesReferences
Medicinal ChemistryAntimicrobial, Anticancer
Materials ScienceCrystal structure analysis
Agricultural ChemistryPesticidal activity

Mechanism of Action

The mechanism of action for compounds like 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide often involves interaction with specific molecular targets such as enzymes or receptors. The nitrothiazole moiety may interact with biological macromolecules, leading to inhibition or modulation of their activity. The bromophenyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Analogous Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity (MIC Range)
2-(4-Bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide (Target) C₁₁H₈BrN₃O₃S 342.17 5-Nitrothiazole, 4-bromophenyl 13–27 µmol/L (vs. S. aureus)
N-(4-Bromophenyl)-2-(4-chlorophenoxy)acetamide C₁₈H₁₄BrClN₂O₂S 437.74 4-Chlorophenoxy, 4-bromophenyl Not reported
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide C₁₈H₁₄BrClN₂O₂S 437.74 4-Bromobenzyl, 4-chlorophenoxy Not reported
2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide C₁₇H₁₃Br₂N₃OS 474.18 Dual 4-bromophenyl groups, amino linkage 15–25 µmol/L (broad-spectrum)
N-(4-Bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1-yl]acetamide (AMC3) C₂₃H₂₀BrN₃O₃ 478.33 Methoxyphenyl, cyano-pyridone core FPRs modulation (pain-killer)

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s 5-nitrothiazole and 4-bromophenyl groups confer superior antimicrobial activity compared to analogs lacking these substituents (e.g., MICs of 13–27 µmol/L vs. >250 µg/mL for non-nitro derivatives) .
  • Lipophilicity : Higher logP values in brominated/nitrated analogs correlate with enhanced membrane permeability, as seen in the target compound and its dual-bromophenyl analog .
  • Steric Effects : Bulkier substituents (e.g., 4-bromobenzyl in N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide) reduce activity due to steric hindrance .

Crystallographic and Bonding Differences

Comparative crystallographic studies reveal subtle structural variations:

  • The C6–Br bond length in the target compound (1.8907 Å) is shorter than in N-(4-bromophenyl)acetamide derivatives (1.91 Å), suggesting stronger σ-bonding .
  • The N1–C2 bond (1.347 Å) in the acetamide moiety is shorter than in N-(3-chloro-4-fluorophenyl) analogs (1.30–1.44 Å), indicating enhanced resonance stabilization .

Antimicrobial Efficacy

The target compound demonstrates potent activity against Staphylococcus aureus (MIC: 13–27 µmol/L), outperforming analogs with chloro or methoxy substituents . This is attributed to:

Electron-Withdrawing Effects: The –NO₂ group increases electrophilicity, facilitating interactions with microbial enzymes (e.g., DNA gyrase) .

Synergistic Halogenation : The 4-bromophenyl group enhances hydrophobic interactions with lipid bilayers, as seen in dual-bromophenyl analogs .

Biological Activity

Overview

2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group, a nitrothiazole moiety, and an acetamide linkage, making it a candidate for various therapeutic applications, including antimicrobial and anticancer properties.

Synthesis

The synthesis of 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved through the reaction of thiourea derivatives with haloketones.
  • Nitration : The thiazole ring is nitrated using agents like nitric acid.
  • Bromination of Phenyl Group : Electrophilic aromatic substitution introduces the bromophenyl group.
  • Acetamide Formation : The final step involves reacting the intermediates with acetic anhydride or acetyl chloride to form the acetamide linkage.

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiazole rings can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves disruption of bacterial lipid biosynthesis .

A comparative analysis of antimicrobial activity revealed that certain derivatives demonstrated promising results against various pathogens, with minimum inhibitory concentrations (MICs) indicating significant efficacy. For example, some compounds showed MIC values as low as 0.22 μg/mL against tested pathogens .

Anticancer Activity

The anticancer potential of 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide has been explored through in vitro studies on human breast adenocarcinoma cell lines (MCF7). Results indicated that specific derivatives exhibited substantial cytotoxicity, with IC50 values derived from dose-response curves demonstrating their effectiveness in reducing cell viability .

The biological activity is believed to stem from the interaction of the nitrothiazole moiety with biological macromolecules, leading to inhibition or modulation of enzyme activity. The bromophenyl group may enhance binding affinity to target sites, thereby increasing the compound's overall efficacy.

Comparative Analysis

A comparison with similar compounds reveals unique properties attributed to the bromine atom in 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide. These include increased lipophilicity and altered electronic properties which may enhance biological activity compared to analogs such as 2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide and 2-(4-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide .

Data Summary and Case Studies

CompoundBiological ActivityMIC (µg/mL)IC50 (µM)Reference
2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamideAntimicrobial0.22-
Derivative d6Anticancer (MCF7)-10.5
Derivative d7Anticancer (MCF7)-9.8

Q & A

Advanced Research Question

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite simulate binding modes to enzymes (e.g., bacterial ribosomes or kinases). Crystallographic data from related compounds (e.g., chlorinated acetamides) inform target selection .
  • Molecular Dynamics (MD): Simulations assess stability of ligand-target complexes under physiological conditions. Parameters such as binding free energy (ΔG) and hydrogen-bond occupancy are quantified .

How can contradictions in biological activity data across studies be systematically addressed?

Advanced Research Question
Discrepancies often arise due to:

  • Assay Variability: Differences in cell lines (e.g., HL60 vs. RBL-2H3) or growth media affect compound efficacy. Standardizing protocols (e.g., fixed incubation times, serum-free conditions) minimizes variability .
  • Concentration Gradients: Dose-response curves (e.g., IC₅₀ values) must be validated across multiple replicates. For example, a compound showing antibacterial activity at 10 µM in one study but not another may require re-evaluation of bacterial strain susceptibility .

What are the best practices for resolving structural ambiguities using crystallographic data?

Advanced Research Question

  • Data Collection: High-resolution (<1.0 Å) X-ray data are preferred. Twinned crystals require specialized refinement in SHELXL .
  • Hydrogen Bond Analysis: Directionality of bonds (e.g., acetamide NH to thiazole N) helps validate molecular conformation. For example, the nitro group’s orientation in the thiazole ring can be confirmed via anisotropic displacement parameters .

How can reaction yields for nitro-thiazole acetamide derivatives be improved?

Advanced Research Question
Low yields (15–21%) in similar syntheses suggest:

  • Catalyst Optimization: Transition-metal catalysts (e.g., Pd/C or CuI) can accelerate coupling reactions.
  • Microwave-Assisted Synthesis: Reduces reaction time and improves homogeneity.
  • In Situ Monitoring: Techniques like TLC or HPLC-MS identify intermediates and optimize reaction quenching.

What mechanistic insights exist for the biological activity of nitro-thiazole acetamides?

Advanced Research Question
Chlorinated analogs inhibit bacterial growth by binding to ribosomal proteins, disrupting translation . For nitro derivatives, proposed mechanisms include:

  • Redox Cycling: Nitro group reduction generates reactive oxygen species (ROS), damaging microbial DNA.
  • Enzyme Inhibition: Molecular docking suggests potential inhibition of bacterial dihydrofolate reductase (DHFR) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

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